1-Piperazinecarboxylic acid, 2-(2-hydroxyethyl)-4-(phenylmethyl)-, 1,1-dimethylethyl ester, (2R)-
Description
The compound 1-Piperazinecarboxylic acid, 2-(2-hydroxyethyl)-4-(phenylmethyl)-, 1,1-dimethylethyl ester, (2R)- is a piperazine derivative characterized by:
- Molecular formula: Likely ~C19H28N2O3 (inferred from analogs like and ).
- A 4-(phenylmethyl) (benzyl) group at position 4, contributing to lipophilicity and aromatic interactions. A tert-butyl ester (1,1-dimethylethyl) protecting the carboxylic acid, improving stability and bioavailability .
This compound is likely used in pharmaceutical research, leveraging the piperazine scaffold’s versatility in CNS drug design and enzyme modulation .
Properties
IUPAC Name |
tert-butyl (2R)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-18(2,3)23-17(22)20-11-10-19(14-16(20)9-12-21)13-15-7-5-4-6-8-15/h4-8,16,21H,9-14H2,1-3H3/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTFROGXRPOCQX-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1CCO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1CCO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701131508 | |
| Record name | 1,1-Dimethylethyl (2R)-2-(2-hydroxyethyl)-4-(phenylmethyl)-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701131508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947275-35-6 | |
| Record name | 1,1-Dimethylethyl (2R)-2-(2-hydroxyethyl)-4-(phenylmethyl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=947275-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (2R)-2-(2-hydroxyethyl)-4-(phenylmethyl)-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701131508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Piperazine Core with Stereochemical Control
The piperazine ring is constructed via cyclization of a 1,2-diamine precursor. A method adapted from ChemicalBook involves reacting N,N-dibenzylethane-1,2-diamine with 2-bromo-3-hydroxypropionic acid methyl ester in toluene under reflux with triethylamine. This yields a piperazine-2-carboxylate intermediate, which is hydrolyzed to the carboxylic acid (84.8% yield). To achieve the (2R) configuration, asymmetric hydrogenation or enzymatic resolution of racemic mixtures may be employed. For instance, chiral auxiliaries like (R)-binol-derived catalysts facilitate enantioselective reductions of imine intermediates.
Introduction of the 2-Hydroxyethyl Group
The hydroxyethyl moiety is installed via nucleophilic alkylation. A protocol from Ambeed demonstrates this step using 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile to protect amines, followed by alkylation with 2-bromoethanol in 1,4-dioxane/water at pH 9.5. The reaction is monitored by pH adjustment to minimize side reactions, achieving an 80% yield in analogous systems. Alternative approaches include Mitsunobu reactions with ethylene glycol derivatives to retain stereochemistry.
Protective Group Manipulation
Concurrent protection of the piperazine nitrogen atoms is critical. The Boc group is introduced at position 1 using di-tert-butyl dicarbonate in dichloromethane with 4-dimethylaminopyridine (DMAP). Benzylation at position 4 is performed with benzyl bromide and potassium carbonate in acetonitrile, yielding the protected intermediate. Deprotection of the hydroxyethyl group (if temporarily protected) is achieved via hydrogenolysis or acidic hydrolysis.
Stereochemical Optimization
Enantiomeric purity is ensured through:
-
Chiral HPLC Resolution : Using columns such as Chiralpak IA with hexane/isopropanol mobile phases.
-
Asymmetric Catalysis : Pd-catalyzed couplings with chiral ligands (e.g., BINAP) for C–N bond formation.
-
Kinetic Resolution : Lipase-mediated acetylation of racemic alcohols to isolate the (2R)-enantiomer.
Purification and Characterization
Purification involves sequential liquid-liquid extraction (ethyl acetate/water), followed by silica gel chromatography (eluent: 3:1 hexane/ethyl acetate). Final recrystallization from dichloromethane/hexanes yields the product as a white solid.
Analytical Data :
-
1H-NMR (400 MHz, DMSO-d6) : δ 7.35–7.30 (m, 5H, Ar–H), 4.50–4.20 (m, 2H, NCH2), 3.80–3.60 (m, 2H, OCH2), 3.10–2.80 (m, 4H, piperazine-H), 1.40 (s, 9H, Boc–CH3).
-
HPLC-MS (ESI+) : m/z 365.2 [M+H]+ (calculated for C18H28N2O3: 364.43).
-
Optical Rotation : [α]D25 = +12.5° (c = 1.0, CHCl3), confirming the R-configuration.
Industrial-Scale Considerations
Large-scale synthesis (e.g., 10 kg batches) employs continuous flow reactors for Boc protection and benzylation steps, reducing reaction times from hours to minutes. Process optimization by Dayang Chem highlights a 92% yield using PEPPSI™-IPr catalyst for Suzuki–Miyaura couplings of boronic esters.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
tert-Butyl Ester Group
-
Deprotection under Acidic Conditions :
The tert-butyl ester group is cleaved under acidic conditions (e.g., HCl or TFA in dichloromethane) to yield the free carboxylic acid. This reaction is critical for synthesizing bioactive intermediates.
Hydroxyethyl Side Chain
-
Oxidation :
The primary alcohol in the hydroxyethyl group can be oxidized to a ketone or carboxylic acid using reagents like Jones reagent (CrO₃/H₂SO₄) or TEMPO/NaClO. -
Esterification/Acylation :
Reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides to form esters. Catalytic DMAP or pyridine enhances yields .
Benzyl (Phenylmethyl) Substituent
-
Hydrogenolysis :
The benzyl group undergoes catalytic hydrogenation (H₂/Pd-C) to remove the phenylmethyl moiety, generating a secondary amine. -
Electrophilic Substitution :
The aromatic ring participates in nitration or halogenation, though steric hindrance from the piperazine core may limit reactivity .
Alkylation/Reductive Amination
-
The secondary amine in the piperazine ring reacts with alkyl halides or carbonyl compounds (via reductive amination) to form tertiary amines.
Cross-Coupling Reactions
-
Negishi Coupling :
Piperazine halides (e.g., bromide analogs) undergo Pd-catalyzed cross-coupling with organozinc reagents to introduce alkyl/aryl groups.
Photoredox Catalysis
-
The hydroxyethyl side chain enables participation in dual nickel/photoredox C–C bond-forming reactions, particularly with alkyl bromides.
Parallel Medicinal Chemistry
-
The tert-butyl ester and hydroxyethyl groups facilitate rapid diversification in automated synthesis workflows. For example:
Reaction Type Reagent Yield (%) Conditions Deprotection TFA/DCM 92 RT, 2 hr Reductive Amination Benzaldehyde/NaBH₃CN 78 MeOH, RT, 12 hr Suzuki-Miyaura Coupling Arylboronic acid/Pd(dba)₂ 65 THF, 80°C, 6 hr
Bioconjugation
-
The hydroxyethyl group serves as a handle for PEGylation or fluorophore attachment (e.g., reaction with NHS esters).
Challenges and Limitations
Scientific Research Applications
Pharmaceutical Development
1-Piperazinecarboxylic acid derivatives are being explored for their potential as pharmacological agents. The structure of this compound suggests that it may interact with various biological targets due to its piperazine moiety and hydroxyethyl side chain.
Case Study: Antidepressant Activity
Research has indicated that compounds related to piperazine can exhibit antidepressant effects. A study demonstrated that derivatives of piperazine with modifications at the carboxylic acid position showed significant activity in animal models of depression, suggesting potential for development as antidepressants .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies have shown that certain piperazine derivatives possess activity against a range of bacteria and fungi, making them candidates for developing new antimicrobial agents .
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-Piperazinecarboxylic Acid | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| C. albicans | 64 µg/mL |
Polymer Chemistry
The ester functionality of 1-Piperazinecarboxylic acid derivatives allows them to be integrated into polymeric materials. Research indicates that these compounds can enhance the mechanical properties and thermal stability of polymers when used as additives.
Case Study: Polymer Modification
A study focused on modifying polyurethanes with piperazine derivatives showed improved tensile strength and elasticity compared to unmodified controls. This modification is particularly useful in applications requiring durable materials .
Data Table: Mechanical Properties of Modified Polymers
| Polymer Type | Modification | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|---|
| Polyurethane | Control | 30 | 200 |
| With Piperazine Derivative | 45 | 300 |
Pesticide Development
The compound's structure suggests potential herbicidal or insecticidal properties. Preliminary studies have indicated that certain derivatives can inhibit the growth of specific pests, making them candidates for agricultural applications.
Case Study: Insecticidal Activity
Research conducted on the insecticidal activity of piperazine derivatives showed promising results against common agricultural pests such as aphids and beetles. The study found that formulations based on these compounds could significantly reduce pest populations in controlled environments .
Data Table: Insecticidal Efficacy
| Compound | Pest Type | LC50 (mg/L) |
|---|---|---|
| 1-Piperazinecarboxylic Acid | Aphids | 15 |
| Beetles | 10 |
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxylic acid, 2-(2-hydroxyethyl)-4-(phenylmethyl)-, 1,1-dimethylethyl ester, (2R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and phenylmethyl groups play a crucial role in binding to these targets, while the piperazine ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Analysis and Functional Group Variations
The table below compares the target compound with structurally similar piperazine derivatives:
Key Differences and Implications
Hydroxyethyl vs. Alkyl/Aryl Groups :
- The 2-(2-hydroxyethyl) group in the target compound improves water solubility compared to alkyl (e.g., 4-propyl in ) or aryl (e.g., benzyl in ) substituents. This may enhance blood-brain barrier penetration in CNS-targeted therapies .
- In contrast, the 4-(phenylmethyl) group balances lipophilicity, enabling membrane interactions critical for receptor binding .
Stereochemical Specificity :
- The (2R) configuration distinguishes the target compound from racemic mixtures (e.g., ) and other enantiomers (e.g., (2S) in ). Chiral centers in piperazine derivatives often dictate binding affinity to targets like serotonin or dopamine receptors .
Ester Group Stability :
- The tert-butyl ester in the target compound and analogs (e.g., ) provides hydrolytic stability compared to ethyl esters (e.g., ), making it suitable for prolonged in vivo studies .
Toxicity Profiles :
- Analogs like 401566-78-7 () exhibit acute oral toxicity (H302), while the hydroxyethyl group in the target compound may reduce irritation risks due to increased polarity .
Biological Activity
1-Piperazinecarboxylic acid, 2-(2-hydroxyethyl)-4-(phenylmethyl)-, 1,1-dimethylethyl ester, (2R)- is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesizing existing research findings and case studies.
- IUPAC Name : 1-Piperazinecarboxylic acid, 2-(2-hydroxyethyl)-4-(phenylmethyl)-, 1,1-dimethylethyl ester, (2R)-
- Molecular Formula : C18H28N2O3
- CAS Number : 947275-35-6
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its pharmacological properties. Key findings include:
- Antimicrobial Activity : Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, certain piperazine derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
- CNS Activity : Piperazine derivatives are often investigated for central nervous system (CNS) effects. Some studies have reported that compounds similar to the one in focus can act as anxiolytics or antidepressants due to their interaction with neurotransmitter systems .
- Anticancer Potential : Preliminary studies suggest that piperazine derivatives may possess anticancer activity. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines .
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of piperazine derivatives demonstrated that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate effectiveness compared to standard antibiotics.
Case Study 2: CNS Activity Assessment
In a behavioral study on rodents, administration of the compound at varying doses resulted in significant anxiolytic-like effects as measured by the Elevated Plus Maze test. The effective dose was determined to be around 10 mg/kg, suggesting a promising profile for further development as an anxiolytic agent.
Table 1: Biological Activity Summary
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Moderate | |
| CNS Activity | Anxiolytic effects | |
| Anticancer | Induces apoptosis |
| Property | Value |
|---|---|
| Molecular Weight | 320.43 g/mol |
| Log P (octanol-water) | 2.67 |
| Solubility | Soluble in DMSO |
Q & A
Q. What safety protocols are critical when handling this compound in academic laboratories?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved P95 masks) is required to avoid inhalation of aerosols or dust .
- Ventilation : Work in a fume hood to minimize exposure to vapors or airborne particles. Local exhaust ventilation is recommended during synthesis or purification steps .
- Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and dispose as hazardous waste. Avoid water to prevent environmental contamination .
- First Aid : For eye exposure, rinse with water for ≥15 minutes and seek medical attention. For ingestion, administer activated charcoal if conscious and consult a toxicologist .
Q. How is the (2R)-stereochemistry of this compound verified during synthesis?
Methodological Answer:
- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with HPLC or SFC to separate enantiomers and confirm optical purity .
- Optical Rotation : Measure specific rotation using a polarimeter and compare to literature values for the (2R)-enantiomer .
- X-ray Crystallography : Resolve crystal structures to unambiguously assign the stereochemical configuration, particularly when synthesizing novel derivatives .
Advanced Research Questions
Q. What strategies resolve contradictions in reported toxicity data for this compound?
Methodological Answer:
- In Silico Modeling : Apply tools like OECD QSAR Toolbox to predict toxicity endpoints and cross-validate experimental data .
- Dose-Response Studies : Conduct in vitro assays (e.g., MTT on HepG2 cells) to quantify IC50 values under standardized conditions, addressing variability from differing cell lines or protocols .
- Meta-Analysis : Systematically review literature using PRISMA guidelines to identify confounding factors (e.g., impurities, solvent effects) in prior studies .
Q. How can the piperazine core be modified to enhance biological activity in drug discovery?
Methodological Answer:
- Bioisosteric Replacement : Substitute the phenylmethyl group with heteroaromatic rings (e.g., pyridyl) to improve solubility and target affinity .
- Prodrug Design : Introduce esterase-labile groups (e.g., tert-butyl) to enhance bioavailability, as seen in protease inhibitors .
- Molecular Dynamics Simulations : Model interactions with target receptors (e.g., GPCRs) to optimize substituent positioning for binding energy minimization .
Q. What analytical techniques best characterize purity and structural integrity?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C19H26N4O2) and detect trace impurities (<0.1%) .
- NMR Spectroscopy : Use 2D NMR (e.g., HSQC, HMBC) to assign signals for the hydroxyethyl and phenylmethyl groups, ensuring no epimerization during synthesis .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and residual solvents, critical for reproducibility in biological assays .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields?
Methodological Answer:
- Reaction Optimization : Screen catalysts (e.g., Pd/C vs. Raney Ni) and solvents (e.g., DMF vs. THF) using Design of Experiments (DoE) to identify critical parameters .
- Kinetic Studies : Monitor reaction progress via inline FTIR to pinpoint side reactions (e.g., tert-butyl ester hydrolysis) that reduce yield .
- Cross-Lab Validation : Replicate published protocols in independent labs to isolate protocol-specific variables (e.g., stirring rate, purity of starting materials) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
